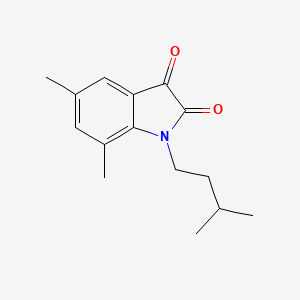
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione, commonly known as DMDI, is an organic compound belonging to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. DMDI has been extensively studied due to its wide range of applications in the field of chemistry, including its use as a building block in the synthesis of various pharmaceuticals and natural products.
科学的研究の応用
DMDI has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indole-3-carboxylic acid, indole-3-carboxamide, and indole-3-carboxylic acid derivatives. Additionally, DMDI has been used in the synthesis of various amino acids and peptides.
作用機序
DMDI is an organic compound that belongs to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The mechanism of action of DMDI is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of several drugs and is responsible for the breakdown of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDI are not well understood. However, studies have shown that DMDI has the potential to interact with a variety of enzymes, including cytochrome P450, which is involved in the metabolism of several drugs. Additionally, DMDI has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.
実験室実験の利点と制限
The main advantage of using DMDI in laboratory experiments is its availability. DMDI is commercially available and can be easily synthesized in the laboratory. Additionally, DMDI is relatively inexpensive and can be stored for long periods of time without degradation. However, the solubility of DMDI in polar solvents is limited, and it is not soluble in non-polar solvents.
将来の方向性
The potential applications of DMDI are vast, and there are many future directions for research. Some of these include further studies on the mechanism of action of DMDI, the development of novel synthesis methods, and the exploration of its potential applications in medicine. Additionally, further research could be done on the biochemical and physiological effects of DMDI, as well as its potential toxicity and side effects. Finally, further research could be done on the use of DMDI in the synthesis of various heterocyclic compounds, amino acids, and peptides.
合成法
DMDI can be synthesized by several methods. The most common method is the Friedel-Crafts alkylation of indole with 3-methylbutyl bromide. This reaction produces a mixture of 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione and 5-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione. The mixture can then be separated by column chromatography to obtain pure DMDI.
特性
IUPAC Name |
5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKIIACFFPZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6522793.png)
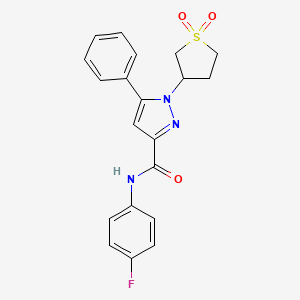
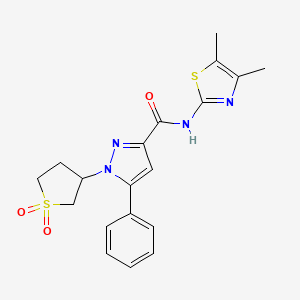
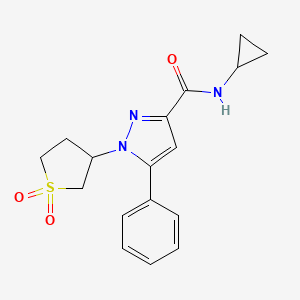
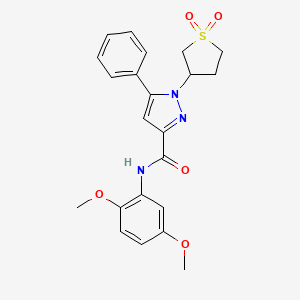
![N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6522851.png)
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)